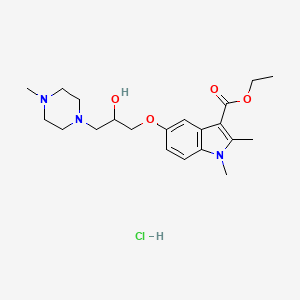

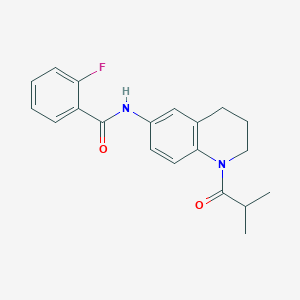

![molecular formula C22H20ClN7O B2638577 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone CAS No. 920411-26-3](/img/structure/B2638577.png)

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It has been synthesized as a novel CDK2 targeting compound .

Synthesis Analysis

The synthesis of this compound involves the design of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact method of synthesis is not detailed in the available resources.Aplicaciones Científicas De Investigación

CDK2 Inhibitors

The compound is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These have been designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Antitumor Activities

The compound has been evaluated for its antitumor activities against various human cancer cell lines . In particular, it has shown significant inhibitory effects on the growth of MCF-7, HCT-116, and HepG-2 cell lines .

DNA Intercalators

Derivatives of the compound have been designed, synthesized, and evaluated for their DNA intercalation activities as anticancer agents . DNA intercalation is a process where a molecule is inserted between the base pairs in the DNA double helix, disrupting the DNA and preventing it from functioning correctly, which can lead to cell death .

ROS Inducer

The compound has been found to significantly increase cellular ROS (Reactive Oxygen Species) content . ROS are chemically reactive molecules containing oxygen, and an increase in ROS within cells can lead to cell damage and death .

EGFR Expression Suppressor

The compound has been found to suppress EGFR (Epidermal Growth Factor Receptor) expression . EGFR is a protein that is involved in cell growth and division, and its overexpression is often associated with certain types of cancer .

Apoptosis Inducer

The compound has been found to induce apoptosis within cells . Apoptosis is a process of programmed cell death, which is one way that the body eliminates damaged or unnecessary cells .

Mecanismo De Acción

The compound is a CDK2 inhibitor, which means it works by inhibiting the activity of CDK2, a cyclin-dependent kinase . CDK2 is a target for cancer treatment as it plays a crucial role in cell cycle progression . By inhibiting CDK2, the compound can potentially halt the proliferation of cancer cells .

Safety and Hazards

Direcciones Futuras

The compound has shown promise as a CDK2 inhibitor, suggesting it could have potential applications in cancer treatment . Future research could focus on further investigating its mechanism of action, optimizing its synthesis, and conducting safety and efficacy tests. This could potentially lead to the development of new, effective treatments for cancer .

Propiedades

IUPAC Name |

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN7O/c23-17-6-8-18(9-7-17)30-22-20(26-27-30)21(24-15-25-22)29-12-10-28(11-13-29)19(31)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUXQCQNZFPKOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

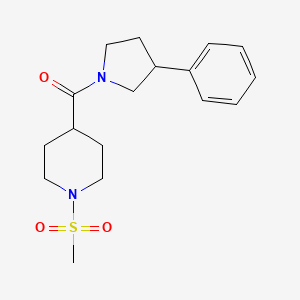

![1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2638497.png)

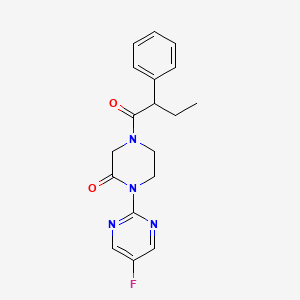

![6-(Bromomethyl)-2,2-difluoro-6-methylspiro[3.3]heptane](/img/structure/B2638499.png)

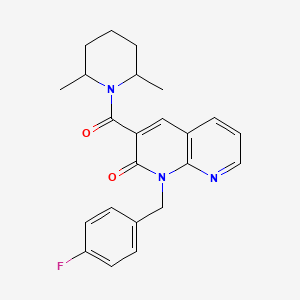

![Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylquinazoline-7-carboxylate](/img/structure/B2638502.png)

![Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B2638505.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2638506.png)

![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2638514.png)